Dibutylammonium oleate
Overview
Description
Dibutylammonium oleate is an organic compound that belongs to the class of ionic liquids. It is formed by the combination of dibutylamine and oleic acid. This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutylammonium oleate can be synthesized through a simple acid-base reaction between dibutylamine and oleic acid. The reaction typically involves mixing equimolar amounts of dibutylamine and oleic acid in a suitable solvent, such as ethanol or methanol. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. One common method is the use of continuous flow reactors, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dibutylammonium oleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used. These reactions usually require an inert atmosphere and low temperatures.
Substitution: Substitution reactions can be carried out using various reagents, such as alkyl halides or acyl chlorides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce different amine derivatives.
Scientific Research Applications
Dibutylammonium oleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions, particularly in organic synthesis and catalysis.
Biology: The compound is used in the preparation of biological samples for analysis, as well as in the study of biological membranes and lipid interactions.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals due to its unique properties.
Mechanism of Action
The mechanism by which dibutylammonium oleate exerts its effects depends on its specific application. In general, the compound interacts with various molecular targets, such as enzymes, receptors, and cell membranes. These interactions can lead to changes in the activity of these targets, resulting in the desired effects. For example, in drug delivery systems, this compound can enhance the solubility and stability of drugs, improving their bioavailability and therapeutic efficacy.
Comparison with Similar Compounds
Dibutylammonium oleate can be compared with other similar compounds, such as:
- Dibutylammonium acetate
- Dibutylammonium propanoate
- Dibutylammonium butanoate
These compounds share similar properties, such as low volatility and high thermal stability. this compound is unique in its ability to interact with lipid membranes and its potential applications in drug delivery systems. Additionally, the presence of the oleate group in this compound provides it with distinct solubility and reactivity characteristics compared to its counterparts.
Properties
IUPAC Name |
N-butylbutan-1-amine;(Z)-octadec-9-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.C8H19N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-5-7-9-8-6-4-2/h9-10H,2-8,11-17H2,1H3,(H,19,20);9H,3-8H2,1-2H3/b10-9-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKPGTVTPYZWCM-KVVVOXFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCNCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCNCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201014682 | |
Record name | Oleic acid, compound with dibutylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201014682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7620-75-9 | |
Record name | 9-Octadecenoic acid (9Z)-, compd. with N-butyl-1-butanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7620-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Octadecenoic acid (9Z)-, compd. with N-butyl-1-butanamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007620759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutylammonium oleate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Octadecenoic acid (9Z)-, compd. with N-butyl-1-butanamine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oleic acid, compound with dibutylamine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201014682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oleic acid, compound with dibutylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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